molecular formula C8H4ClN5 B1616043 4-Chlorotetrazolo[1,5-a]quinoxaline CAS No. 59866-06-7

4-Chlorotetrazolo[1,5-a]quinoxaline

Cat. No. B1616043
CAS RN: 59866-06-7
M. Wt: 205.6 g/mol
InChI Key: KOWYBYDSUFDMGG-UHFFFAOYSA-N
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Description

4-Chlorotetrazolo[1,5-a]quinoxaline is a heterocyclic organic compound that has potential implications in various fields of research and industry. It has a molecular formula of C8H4ClN5 . It is a derivative of tetrazolo[1,5-a]quinoxalines, which can be used as quinoxaline-azide precursor, serving as a precursor for new nitrogen-enriched quinoxaline-based structures .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2,3-dichloroquinoxaline with hydrazine and sodium nitrite . The conversion of tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines under typical conditions of a CuAAC reaction has also been investigated .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular formula of C8H4ClN5 and an average mass of 205.604 Da .


Chemical Reactions Analysis

The conversion of tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines under typical conditions of a CuAAC reaction has been investigated . The compatibility of various aliphatic and aromatic alkynes towards the reaction was investigated and the denitrogenative annulation towards imidazoloquinoxalines could be observed as a competing reaction depending on the alkyne concentration and the substitutions at the quinoxaline .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C8H4ClN5 and an average mass of 205.604 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Inhibition of Mast Cell Activation

4-Chlorotetrazolo[1,5-a]quinoxaline has been identified as a compound that can inhibit the activation of Syk kinase, thereby suppressing the activity of mast cells both in vitro and in vivo. This inhibition is particularly relevant in the context of allergic diseases, as the compound effectively suppresses mast cell-mediated passive cutaneous anaphylaxis in mice (Park et al., 2011).

Antimicrobial Activity

The synthesis of 4-substituted tetrazolo[1,5-a]quinoxalines, including this compound, has shown notable antibacterial, antifungal, and algicidal activities against various strains (Kim et al., 2001). Furthermore, the synthesis of tetrazolo[1,5-a]quinoxaline-based azetidinones and thiazolidinones has also demonstrated potent antibacterial and antifungal properties (Kumar et al., 2011).

Anti-tumor and Antimicrobial Applications

Certain tetrazolo[1,5-a]quinoxaline derivatives have been synthesized and evaluated for their anticancer and antimicrobial efficacy. These derivatives exhibit significant inhibitory effects on tumor cell lines and high degrees of inhibition against Gram-positive and negative bacteria, positioning them as dual-purpose agents (Al-Marhabi et al., 2015).

Synthesis and Application in Chemistry

The synthesis of tetrazolo[1,5-a]quinoxalines and their reactions have been extensively studied for various applications. The chemical properties and synthesis routes of these compounds, including this compound, have been detailed, highlighting their versatility in chemical applications (Khidre et al., 2020).

Corrosion Inhibition

Quinoxaline derivatives, including this compound, have been investigated as corrosion inhibitors for mild steel in acidic mediums. Their efficacy in this context suggests potential applications in material science and engineering (Saraswat & Yadav, 2020).

Future Directions

Tetrazolo[1,5-a]quinoxaline derivatives, including 4-Chlorotetrazolo[1,5-a]quinoxaline, show promising potential as anticancer and antimicrobial agents . They have shown high inhibitory effects towards tested tumor cell lines and exhibited high degrees of inhibition against tested strains of Gram-positive and negative bacteria . This suggests a promising future direction for the development of these compounds in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

4-Chlorotetrazolo[1,5-a]quinoxaline plays a vital role in biochemical reactions, particularly in inhibiting the activation of specific enzymes and proteins. It has been shown to interact with Syk kinase, a protein involved in cell signaling pathways. The compound reversibly inhibits the activation of Syk kinase, which is crucial for early FcεRI-mediated signaling events in mast cells . Additionally, this compound suppresses the expression and secretion of pro-inflammatory cytokines such as TNF-α and IL-4 in mast cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In mast cells, the compound inhibits degranulation in a dose-dependent manner, thereby reducing the release of histamines and other mediators involved in allergic reactions . Furthermore, this compound influences cell signaling pathways by inhibiting the phosphorylation of key proteins such as LAT, Akt, and MAP kinases, which are essential for the production of pro-inflammatory cytokines . These effects highlight the potential of this compound in modulating immune responses and allergic reactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound inhibits the activating phosphorylation of Syk kinase and LAT, which are crucial for early FcεRI-mediated signaling events . Additionally, it affects the activity of Akt and MAP kinases, which play essential roles in the production of various pro-inflammatory cytokines in mast cells . These molecular interactions contribute to the compound’s ability to modulate immune responses and reduce allergic reactions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory effects on Syk kinase activation and mast cell degranulation over time

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to understand its therapeutic potential and toxicity. In mice, the compound has been shown to inhibit mast cell-mediated passive cutaneous anaphylaxis in a dose-dependent manner . Higher doses of this compound resulted in more significant inhibition of mast cell degranulation and reduced expression of pro-inflammatory cytokines . It is essential to determine the threshold and toxic doses to ensure the compound’s safety for therapeutic use.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. The compound’s inhibition of Syk kinase and other signaling proteins suggests its involvement in pathways related to immune responses and inflammation

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its bioavailability and therapeutic potential. The compound’s interactions with specific transporters and binding proteins may influence its localization and accumulation in target tissues

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

properties

IUPAC Name

4-chlorotetrazolo[1,5-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN5/c9-7-8-11-12-13-14(8)6-4-2-1-3-5(6)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWYBYDSUFDMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=NN23)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10310581
Record name 4-chlorotetrazolo[1,5-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59866-06-7
Record name 4-Chlorotetrazolo[1,5-a]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59866-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 228175
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059866067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC228175
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228175
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Record name 4-chlorotetrazolo[1,5-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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